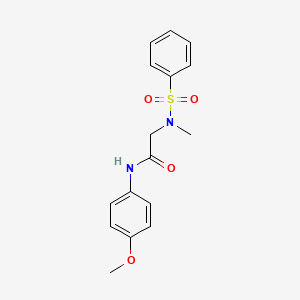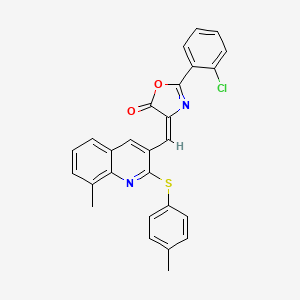
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms and are involved in various cellular processes such as transcription, replication, and recombination. Inhibition of PARP enzymes has emerged as a promising therapeutic strategy for cancer treatment.
作用機序
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide selectively binds to the catalytic domain of PARP enzymes and inhibits their activity. PARP enzymes play a crucial role in repairing single-strand DNA breaks by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to be highly selective for PARP enzymes and does not inhibit other DNA repair pathways.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression in preclinical models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic option for cancer treatment.
実験室実験の利点と制限
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for precise targeting of DNA repair mechanisms. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of this compound can be a limiting factor for some research studies.
将来の方向性
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide research, including the development of combination therapies with other anticancer agents, the identification of biomarkers for patient selection, and the investigation of resistance mechanisms. In addition, the use of this compound in other disease areas, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.
In conclusion, this compound is a potent and selective inhibitor of PARP enzymes with promising potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research for cancer treatment and other disease areas.
合成法
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized by reacting N-(tert-butyl)-N-((2-bromo-6-methylquinolin-3-yl)methyl)nicotinamide with sodium hydride in dimethylformamide, followed by reaction with 2-hydroxy-6-methyl-3-aminopyridine in ethanol. The resulting product is purified by column chromatography to obtain this compound with high purity.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential as an anticancer agent. Several preclinical studies have demonstrated its efficacy in various cancer types, including breast, ovarian, pancreatic, and prostate cancers. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms, leading to increased DNA damage and cell death.
特性
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-18-16(10-14)11-17(19(25)23-18)13-24(21(2,3)4)20(26)15-6-5-9-22-12-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEAQSRCJQAFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

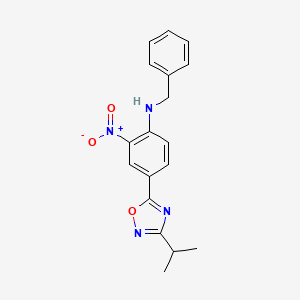

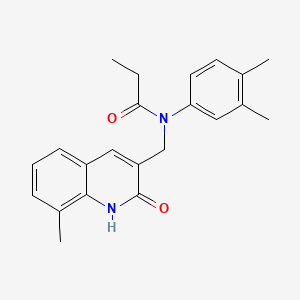

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
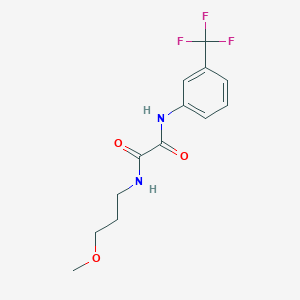
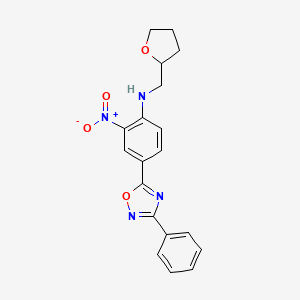
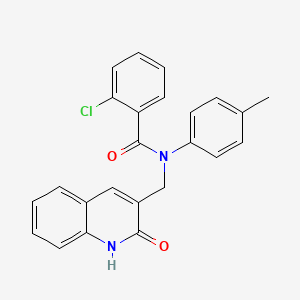
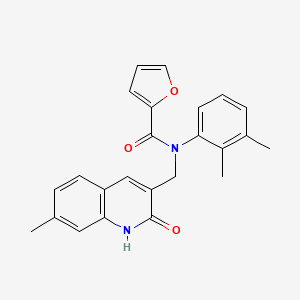
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
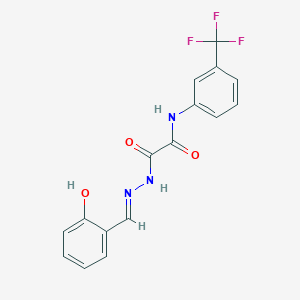
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
